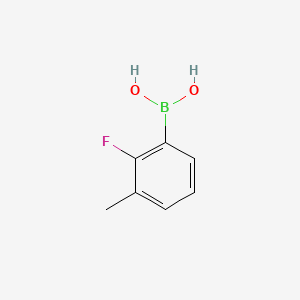
2-氟-3-甲基苯硼酸
描述
2-Fluoro-3-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BFO2 . It has an average mass of 153.947 Da and a monoisotopic mass of 154.060135 Da .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-methylphenylboronic acid consists of seven carbon atoms, eight hydrogen atoms, one boron atom, one fluorine atom, and two oxygen atoms .Chemical Reactions Analysis
Boronic acids, including 2-Fluoro-3-methylphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Physical and Chemical Properties Analysis
2-Fluoro-3-methylphenylboronic acid is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 290.5±50.0 °C at 760 mmHg, and a flash point of 129.5±30.1 °C . It also has a molar refractivity of 38.0±0.4 cm3 .科学研究应用
合成和有机化学中的应用
2-氟-3-甲基苯硼酸及其衍生物在合成和有机化学领域中发挥着重要作用。例如,它是制造非甾体类抗炎镇痛药氟比洛芬的关键中间体。尽管该化合物本身很有用,但使用钯和有毒的苯硼酸会导致高成本等挑战限制了其在大规模生产中的广泛应用(Qiu et al., 2009)。此外,特定苯硼酸衍生物的抗真菌活性,尤其是对于曲霉、镰刀菌、青霉和念珠菌等菌株的活性,突显了2-氟-3-甲基苯硼酸在药物化学中的潜力(Borys et al., 2019)。
生物催化应用
在生物催化领域,2-氟-3-甲基苯硼酸的衍生物,如2-氟-3-羟基丙酸,已经通过创新的生物合成策略合成。这种方法将合成物与天然化合物结合起来,旨在通过向有机化合物引入氟原子来扩展分子发现,从而为这些化合物赋予新功能和改善性能。生物催化合成展示了相对于传统化学方法的环境和安全优势(Liu et al., 2022)。
在肿瘤学和传感技术中的应用
该化合物及其衍生物已被研究其对各种癌细胞系的抗增殖潜力,表明这些衍生物可能是抗癌药物的新候选药物。具体来说,某些苯硼酸和苯硼酚衍生物已被证明在癌细胞中表现出强烈的细胞周期阻滞和凋亡诱导(Psurski et al., 2018)。此外,该化合物在传感技术中有应用,特别是在葡萄糖传感器的开发中,其衍生物已被用于提高传感机制的选择性和灵敏度(Huang et al., 2013)。
安全和危害
2-Fluoro-3-methylphenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .
作用机制
Target of Action
The primary target of 2-Fluoro-3-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The main biochemical pathway affected by 2-Fluoro-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by providing the organoboron reagent needed for the reaction .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the action of 2-Fluoro-3-methylphenylboronic acid is the formation of a new carbon–carbon bond . This occurs through the SM cross-coupling reaction, which is facilitated by the compound’s interaction with the palladium catalyst .
Action Environment
The action of 2-Fluoro-3-methylphenylboronic acid is influenced by several environmental factors. The SM cross-coupling reaction, in which the compound participates, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign , suggesting that it may be stable under a variety of environmental conditions.
生化分析
Biochemical Properties
2-Fluoro-3-methylphenylboronic acid plays a significant role in biochemical reactions, especially in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, making 2-Fluoro-3-methylphenylboronic acid an important reagent in organic synthesis.
Cellular Effects
The effects of 2-Fluoro-3-methylphenylboronic acid on various types of cells and cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with specific biomolecules. For instance, 2-Fluoro-3-methylphenylboronic acid may affect cell signaling pathways by binding to proteins or enzymes involved in these pathways. This interaction can lead to changes in gene expression and cellular metabolism, potentially altering cell behavior and function .
Molecular Mechanism
At the molecular level, 2-Fluoro-3-methylphenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action. This binding can inhibit or activate enzymes, depending on the nature of the interaction. Additionally, the presence of the fluorine atom in 2-Fluoro-3-methylphenylboronic acid can enhance its binding affinity and specificity towards certain biomolecules, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Fluoro-3-methylphenylboronic acid are important factors to considerStudies have shown that boronic acids can undergo hydrolysis over time, which may affect their activity and efficacy in biochemical reactions . Understanding the temporal effects of 2-Fluoro-3-methylphenylboronic acid is crucial for optimizing its use in research and applications.
Metabolic Pathways
2-Fluoro-3-methylphenylboronic acid is involved in various metabolic pathways, particularly those related to its role as a reagent in organic synthesis. The compound interacts with enzymes and cofactors that facilitate its incorporation into larger organic molecules. These interactions can affect metabolic flux and the levels of metabolites in the cell, potentially influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Fluoro-3-methylphenylboronic acid within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, 2-Fluoro-3-methylphenylboronic acid may localize to certain cellular compartments, depending on its interactions with intracellular biomolecules. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and optimizing its use in research .
属性
IUPAC Name |
(2-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHQHYJZLSODOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585935 | |
| Record name | (2-Fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762287-58-1 | |
| Record name | 2-Fluoro-3-methylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762287-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-3-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


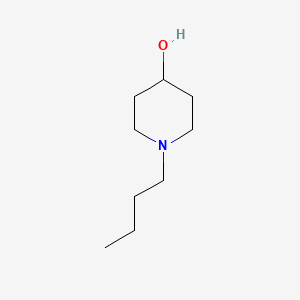
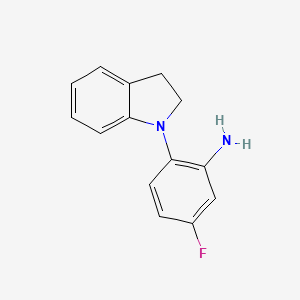
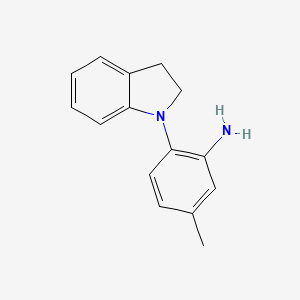


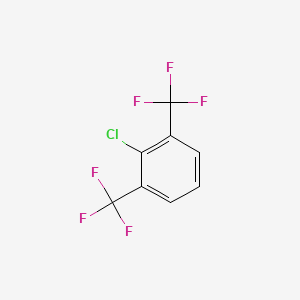


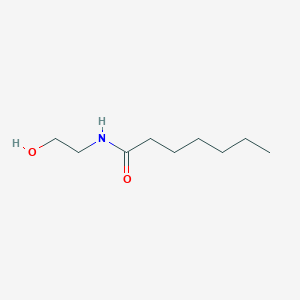


![5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1317700.png)


